6,7-Dimethoxyquinolin-4-ol (CAS 13425-93-9) is a highly specialized heterocyclic building block that serves as the critical structural core for multiple blockbuster oncology drugs. Characterized by its fused bicyclic quinoline ring with methoxy substitutions at the 6 and 7 positions, it is the primary precursor used in the commercial synthesis of type II tyrosine kinase inhibitors such as Cabozantinib and Tivozanib [1]. In industrial procurement, sourcing this pre-cyclized, high-purity intermediate is preferred over in-house de novo synthesis, as it provides a stable, storable starting point that can be readily chlorinated on demand to form the highly reactive 4-chloro-6,7-dimethoxyquinoline [2]. Its precise substitution pattern is non-negotiable for achieving the required binding affinity in the ATP-binding pocket of target kinases like c-Met and VEGFR2[3].
Substituting 6,7-dimethoxyquinolin-4-ol with unsubstituted quinolin-4-ol or mono-methoxy analogs is impossible in targeted drug synthesis, as the 6,7-dimethoxy groups are strictly required for critical hydrogen bonding and steric alignment within the kinase hinge region[1]. Furthermore, attempting to substitute the procurement of this compound by synthesizing it in-house from cheaper 3,4-dimethoxyaniline precursors introduces severe manufacturing bottlenecks. The traditional Gould-Jacobs cyclization route requires extreme temperatures exceeding 230 °C in toxic, high-boiling solvents like Dowtherm A, which leads to tarry impurities, complex purification, and yields often limited to ~55% [2]. Procuring the pre-formed 6,7-dimethoxyquinolin-4-ol bypasses these hazardous, energy-intensive steps, ensuring a clean, high-yield progression directly into the chlorination phase of API manufacturing.
The primary industrial utility of 6,7-dimethoxyquinolin-4-ol lies in its efficient conversion to 4-chloro-6,7-dimethoxyquinoline, the immediate reactive precursor for Cabozantinib. Under standard industrial conditions using phosphorus oxychloride (POCl3), 6,7-dimethoxyquinolin-4-ol achieves a 78% isolated yield of the pure chlorinated product [1]. This reliable conversion rate is vastly superior to attempting multi-step one-pot chlorinations from raw aniline precursors, which suffer from cumulative yield degradation and complex impurity profiles[2].
| Evidence Dimension | Chlorination Yield |
| Target Compound Data | 78% isolated yield of 4-chloro-6,7-dimethoxyquinoline using POCl3 |
| Comparator Or Baseline | Multi-step in-situ chlorination from raw anilines (high impurity, lower cumulative yield) |
| Quantified Difference | Provides a reliable 78% single-step yield of the critical reactive intermediate |
| Conditions | POCl3 chlorination |
Procuring the stable 4-ol form allows for high-yield, on-demand generation of the reactive 4-chloro intermediate, minimizing supply chain degradation.
For API manufacturers, synthesizing the quinoline core in-house via the standard Gould-Jacobs method requires heating the Meldrum's acid derivative in Dowtherm A at temperatures exceeding 230 °C, which typically restricts yields to approximately 55% and generates hazardous waste [1]. By procuring high-purity 6,7-dimethoxyquinolin-4-ol directly, manufacturers bypass this severe thermal bottleneck entirely. The procured compound is ready for immediate functionalization at much lower temperatures (e.g., 100 °C for chlorination), significantly reducing energy costs and improving batch-to-batch reproducibility.
| Evidence Dimension | Process Temperature and Yield |
| Target Compound Data | Ready for functionalization at <=100 °C |
| Comparator Or Baseline | In-house Gould-Jacobs synthesis (>230 °C, ~55% yield) |
| Quantified Difference | Eliminates a >230 °C reaction step and avoids the associated 45% yield loss from thermal degradation |
| Conditions | Industrial scale-up of Cabozantinib precursors |
Bypassing the >230 °C cyclization step drastically improves facility safety, reduces energy consumption, and prevents tarry impurity formation.
The purity of the starting 6,7-dimethoxyquinolin-4-ol directly dictates the success of downstream etherification steps. When high-purity 6,7-dimethoxyquinolin-4-ol is chlorinated and subsequently reacted with 4-aminophenol in the presence of t-BuOK and DMAC, the coupling achieves an 87% isolated yield of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline [1]. If lower-grade crude mixtures or unpurified cyclization products are used, residual anilines and thermal degradation byproducts severely inhibit this coupling, leading to costly losses of the expensive 4-aminophenol derivative [2].
| Evidence Dimension | Downstream Coupling Yield |
| Target Compound Data | 87% isolated yield of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline |
| Comparator Or Baseline | Crude/unpurified quinolinol precursors (lower yield, high impurity carryover) |
| Quantified Difference | Achieves an 87% yield in the critical API coupling step when using high-purity starting material |
| Conditions | Reaction of the derived 4-chloro intermediate with 4-aminophenol in t-BuOK/DMAC |
High-purity procurement of this specific compound maximizes the yield of the most expensive downstream coupling steps in oncology drug manufacturing.
In the development of novel VEGFR2 and AXL inhibitors, the 6,7-dimethoxy substitution on the quinoline core is essential for occupying the allosteric pocket of the kinase (DFG-out conformation). Derivatives synthesized from 6,7-dimethoxyquinolin-4-ol demonstrate potent nanomolar IC50 values (e.g., 145.0 nM to 210.9 nM against VEGFR2) [1]. Substituting this precursor with unsubstituted quinolin-4-ol or alternative isomers fails to provide the necessary electron density and steric bulk, resulting in a complete loss of targeted multi-kinase inhibitory activity [2].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
| Target Compound Data | 145.0 nM - 210.9 nM (VEGFR2) for 6,7-dimethoxy derivatives |
| Comparator Or Baseline | Unsubstituted quinoline derivatives (loss of efficacy) |
| Quantified Difference | Maintains nanomolar target affinity required for type II kinase inhibition |
| Conditions | In vitro VEGFR2 inhibition assays |
For R&D buyers, this exact compound is structurally mandatory to achieve the baseline efficacy required for c-Met and VEGFR2 targeted therapies.
As the primary starting material, 6,7-dimethoxyquinolin-4-ol is chlorinated and coupled with specific anilines to form the core of these blockbuster multi-kinase inhibitors. Procuring the high-purity compound bypasses hazardous >230 °C cyclization steps, streamlining industrial scale-up[1].
Because the 4-chloro derivative can degrade over time, 6,7-dimethoxyquinolin-4-ol serves as a highly stable, storable precursor that can be reliably converted to the reactive chloro-intermediate with ~78% yield using POCl3 immediately prior to downstream coupling [2].
In medicinal chemistry, this compound is utilized as a foundational building block for designing new AXL, c-Met, and VEGFR2 inhibitors, as its 6,7-dimethoxy substitution pattern is critical for binding in the DFG-out allosteric pocket of these targets [3].
Irritant